5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
CAS No.: 1014-25-1
Cat. No.: VC21094077
Molecular Formula: C9H9N3OS
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1014-25-1 |
---|---|
Molecular Formula | C9H9N3OS |
Molecular Weight | 207.25 g/mol |
IUPAC Name | 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
Standard InChI | InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) |
Standard InChI Key | UJBCFMCQLVRXBQ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=NN=C(S2)N |
Canonical SMILES | COC1=CC=C(C=C1)C2=NN=C(S2)N |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
Property | Value | Method |
---|---|---|
Molecular Weight | 207.25 g/mol | Calculated |
Melting Point | 185-187 °C | Experimental |
Boiling Point | 393.1±44.0 °C | Predicted |
Density | 1.320±0.06 g/cm³ | Predicted |
pKa | 3.37±0.10 | Predicted |
Physical Form | Solid | Observed |
Recommended Storage | Under inert gas (nitrogen or argon) at 2-8 °C | Experimental |
The compound demonstrates moderate solubility in polar organic solvents and has a relatively high melting point typical of crystalline heterocyclic compounds . The predicted pKa value of 3.37 indicates mild acidity of the amino group, which can participate in hydrogen bonding and potentially affect its pharmacological interactions.
Synthetic Methodologies
Laboratory Synthesis
The synthesis of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine has been documented in the scientific literature, with a key reference dating back to 1951 in the Journal of the American Chemical Society . The synthetic route typically involves the condensation of thiosemicarbazide with 4-methoxybenzoic acid or its derivatives under acidic conditions, followed by cyclization to form the thiadiazole ring. This reaction pathway represents one of the most common methods for preparing 2-amino-1,3,4-thiadiazole derivatives.
The general reaction scheme involves several steps:
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Conversion of 4-methoxybenzoic acid to its acid chloride or ester derivative
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Reaction with thiosemicarbazide to form an intermediate
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Cyclization under acidic conditions (often using concentrated sulfuric acid or phosphorus oxychloride)
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Neutralization and isolation of the final product
Synthetic Challenges and Optimizations
The synthesis of thiadiazole derivatives presents certain challenges, particularly in achieving high yields and purity. The cyclization step often requires careful temperature control to prevent decomposition of thermally sensitive intermediates. Modern synthetic approaches have incorporated microwave-assisted techniques and greener solvents to improve efficiency and reduce environmental impact. These developments align with the broader trend toward sustainable chemistry in pharmaceutical research.
Biological Activities and Pharmacological Properties
Adenosine Receptor Interactions
One of the most notable pharmacological properties of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is its activity as a potent and selective human adenosine A3 receptor antagonist . Adenosine receptors play crucial roles in various physiological processes, including immune response, neurological function, and cardiovascular regulation. Specifically, A3 receptor antagonists have been investigated for their potential in treating inflammatory conditions, glaucoma, and certain types of cancer.
The structural features that contribute to the compound's A3 receptor selectivity include:
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The planar thiadiazole core that provides rigidity to the molecule
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The 4-methoxyphenyl substituent that contributes to lipophilicity and receptor binding
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The amino group that participates in hydrogen bonding with receptor binding site residues
Applications in Medicinal Chemistry
5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine serves as an important reactant in the synthesis of more complex bioactive molecules. It has been utilized as a building block in the preparation of substituted thiadiazolyl(styryl)quinazolinones, which exhibit anticonvulsant, sedative-hypnotic, and central nervous system (CNS) depressant activities . These applications highlight the compound's versatility as a structural scaffold for developing therapeutic agents targeting neurological disorders.
The compound's biological activity aligns with the broader pharmacological profile of thiadiazole derivatives, which have demonstrated diverse biological effects including antimicrobial, anticonvulsant, antihypertensive, and anticancer properties.
Structural Comparisons with Related Compounds
Isomeric Thiadiazoles
The pharmacological properties of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine can be better understood by comparing it with isomeric structures. One such compound is 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-amine (CID 2779743) , which differs in the arrangement of nitrogen and sulfur atoms in the thiadiazole ring. This structural difference significantly impacts the electronic distribution, dipole moment, and consequently, the biological activity of the molecule.
While both compounds contain a methoxyphenyl group and an amino substituent, the different ring systems (1,3,4-thiadiazole versus 1,2,3-thiadiazole) result in distinct three-dimensional conformations and hydrogen bonding patterns. These differences can substantially alter receptor binding profiles and metabolic stability.
Related Methoxy-Substituted Derivatives
Another structurally related compound is 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine, which differs from the target compound by having a methylene (CH₂) linker between the thiadiazole ring and the methoxyphenyl group. This additional flexibility in the molecular structure alters the compound's conformational freedom and potentially its receptor binding characteristics.
The presence of the methylene spacer in 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine introduces rotational freedom that is absent in the directly connected 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. This structural difference has important implications for pharmacological activity, as it affects the compound's ability to adopt optimal conformations for target binding.
Future Research Directions and Applications
Medicinal Chemistry Opportunities
The versatile scaffold of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine presents numerous opportunities for structural modifications aimed at enhancing biological activity and selectivity. Future research might focus on:
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Optimization of the methoxy substitution pattern on the phenyl ring
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Introduction of additional functional groups to enhance target specificity
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Development of hybrid molecules incorporating other pharmacophores
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Investigation of alternative synthetic routes for improved yields and purity
These structural modifications could lead to derivatives with enhanced potency, selectivity, and pharmacokinetic properties for various therapeutic applications.
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